Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate
CAS No.: 1993310-64-7
Cat. No.: VC2760679
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993310-64-7 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-3-17-12(15)11-14-13-10(18-11)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | FVHUISWTZRXQMW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2OC |
| Canonical SMILES | CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2OC |
Introduction
Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing nitrogen and sulfur atoms, along with an ethyl ester group and a methoxy-substituted phenyl group, contributing to its chemical reactivity and potential therapeutic effects.
Synthesis
The synthesis of Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common synthetic route includes the reaction of 2-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The use of solvents like dichloromethane or acetone can enhance solubility and reaction rates.
Synthesis Steps
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Preparation of Hydrazide: Synthesize 2-methoxybenzohydrazide.
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Cyclization Reaction: React the hydrazide with ethyl chloroformate in the presence of triethylamine.
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Purification: Use solvents like dichloromethane or acetone to enhance solubility and reaction rates.
Biological Activities
Compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, and antiviral effects . Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate may exhibit inhibitory effects on specific enzymes linked to cancer or inflammatory processes due to its structural features.
Potential Biological Activities
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Anticancer: Inhibition of enzymes involved in cancer pathways.
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Anti-inflammatory: Interaction with enzymes or receptors related to inflammation.
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Antiviral: Potential activity against viral replication mechanisms.
Spectral Analysis
Spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for understanding the molecular structure and functional groups of Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate. These methods provide insights into the compound's molecular interactions and potential biological activities.
Spectral Data
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NMR: Provides information on the molecular structure and environment of nuclei.
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IR: Helps identify functional groups based on absorption bands.
Applications and Future Research
Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate has potential applications in medicinal chemistry due to its diverse biological activities. Future research should focus on optimizing its synthesis, exploring its therapeutic effects, and modifying its structure to enhance biological activity .
Potential Applications
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Medicinal Chemistry: Development of new drugs with improved efficacy and safety profiles.
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Biological Studies: Investigation of its effects on enzymes and receptors related to diseases.
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